molecular formula C12H11NO2 B14489557 (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one CAS No. 63408-20-8

(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one

Cat. No.: B14489557
CAS No.: 63408-20-8
M. Wt: 201.22 g/mol
InChI Key: ACZOVRWXBAQEHW-UHFFFAOYSA-N
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Description

(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one is a chemical compound that belongs to the class of imines and furans. This compound is characterized by the presence of a furan ring fused with an imine group, which is further substituted with a 4-ethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one typically involves the condensation of 4-ethylbenzaldehyde with furan-2(5H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Catalysts such as palladium or gold nanoparticles can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • 2-(2-(Dimethylamino)ethoxy)ethanol

Comparison

(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one is unique due to its imine group, which imparts distinct reactivity compared to similar compounds like Ethyl 3-(furan-2-yl)propionate and 2-(2-(Dimethylamino)ethoxy)ethanol. The presence of the 4-ethylphenyl group also enhances its lipophilicity, making it more suitable for certain biological applications.

Properties

CAS No.

63408-20-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-ethylphenyl)iminofuran-2-one

InChI

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11-7-8-12(14)15-11/h3-8H,2H2,1H3

InChI Key

ACZOVRWXBAQEHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C=CC(=O)O2

Origin of Product

United States

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